molecular formula C15H11BrN2O B182624 5-Bromo-3-(4-methylanilino)indol-2-one CAS No. 57743-26-7

5-Bromo-3-(4-methylanilino)indol-2-one

Cat. No. B182624
CAS RN: 57743-26-7
M. Wt: 315.16 g/mol
InChI Key: DSKFGKWELDNZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as SU9516 and has been used as a potent inhibitor of various kinases, including CDK2 and CDK9.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methylanilino)indol-2-one involves the inhibition of various kinases, including CDK2 and CDK9. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to a disruption of the cell cycle and a decrease in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-3-(4-methylanilino)indol-2-one are largely dependent on the specific kinase that is being inhibited. In general, this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-3-(4-methylanilino)indol-2-one in lab experiments is its potency as a kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of kinases, making it a useful tool for investigating various cellular pathways. However, one limitation of using 5-Bromo-3-(4-methylanilino)indol-2-one is its potential for off-target effects. This compound may inhibit other kinases or cellular processes that are not the intended target, leading to unintended effects.

Future Directions

There are several future directions for research involving 5-Bromo-3-(4-methylanilino)indol-2-one. One area of interest is the development of more selective kinase inhibitors that target specific pathways involved in cancer cell proliferation. In addition, there is a need to investigate the potential for combination therapies involving 5-Bromo-3-(4-methylanilino)indol-2-one and other kinase inhibitors. Finally, further research is needed to investigate the potential for using this compound as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, 5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties as a kinase inhibitor. This compound has shown promise as a tool for investigating various cellular pathways and as a potential therapeutic agent in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.

Synthesis Methods

The synthesis of 5-Bromo-3-(4-methylanilino)indol-2-one involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 5-bromoindole-3-carboxaldehyde with 4-methylaniline in the presence of a base. The resulting product is then treated with a strong acid to yield 5-Bromo-3-(4-methylanilino)indol-2-one.

Scientific Research Applications

5-Bromo-3-(4-methylanilino)indol-2-one has been widely used in scientific research for its ability to inhibit various kinases. This compound has been shown to be a potent inhibitor of CDK2 and CDK9, which are important regulators of the cell cycle. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been used in studies to investigate the role of kinases in cancer cell proliferation and differentiation.

properties

CAS RN

57743-26-7

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

DSKFGKWELDNZPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br

SMILES

CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br

Origin of Product

United States

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